molecular formula C25H21BrN2O4 B11980125 (4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone

(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone

Cat. No.: B11980125
M. Wt: 493.3 g/mol
InChI Key: YAKKYWRBDHAIRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a bromophenyl group with a dimethoxyphenyl group, linked through a dihydropyrazolo[1,5-C][1,3]benzoxazin-5-yl]methanone core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrazolo[1,5-C][1,3]benzoxazin structure, followed by the introduction of the bromophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving brominated and methoxylated aromatic compounds.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might find applications in the development of new materials, such as polymers or coatings, due to its distinctive chemical properties.

Mechanism of Action

The mechanism by which (4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl and dimethoxyphenyl groups could facilitate binding to these targets, while the dihydropyrazolo[1,5-C][1,3]benzoxazin core might modulate the compound’s overall activity. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different halogen atoms, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C25H21BrN2O4

Molecular Weight

493.3 g/mol

IUPAC Name

(4-bromophenyl)-[2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

InChI

InChI=1S/C25H21BrN2O4/c1-30-22-12-9-16(13-23(22)31-2)19-14-20-18-5-3-4-6-21(18)32-25(28(20)27-19)24(29)15-7-10-17(26)11-8-15/h3-13,20,25H,14H2,1-2H3

InChI Key

YAKKYWRBDHAIRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C(=O)C5=CC=C(C=C5)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.